Calcium glycerophosphate

描述

甘油磷酸钙是甘油磷酸的钙盐。它是一种白色、细小的微吸湿性粉末,用作矿物质补充剂。 历史上,它被用作神经滋补剂,现在由于其对牙齿健康的益处而通常被添加到牙膏中 .

准备方法

合成路线和反应条件

合成甘油磷酸钙的一种方法是在搅拌下将氯化钙加入水中,然后加入甘油磷酸盐。然后将混合物加热,并使用谷氨酸控制pH值。 反应完成后,溶液在热状态下进行固液分离,干燥后得到甘油磷酸钙 .

另一种方法是将甘油、磷酸一钙和磷酸在搅拌反应器中与少量柠檬酸反应。 然后将混合物稀释、过滤、浓缩、沉淀和干燥,以获得高钙含量的甘油磷酸钙 .

工业生产方法

甘油磷酸钙的工业生产通常遵循上述合成路线,并对大规模生产进行调整。 该工艺包括简单步骤、操作方便、成本低廉、产品安全,适合大规模生产 .

化学反应分析

反应类型

甘油磷酸钙可以发生各种化学反应,包括:

氧化还原反应: 由于其稳定的结构,甘油磷酸钙很少发生这类反应。

取代反应: 甘油磷酸钙可以参与取代反应,其中甘油磷酸基团被其他官能团取代。

常用试剂和条件

与甘油磷酸钙反应常用的试剂包括酸、碱和其他盐。这些反应的条件通常涉及控制pH值、温度和搅拌。

主要产物

甘油磷酸钙反应产生的主要产物取决于所用试剂和条件。例如,甘油磷酸钙与强酸反应可生成甘油磷酸和钙盐。

科学研究应用

甘油磷酸钙在科学研究中有广泛的应用,包括:

化学: 它被用作各种化学反应中的试剂和缓冲剂。

生物学: 甘油磷酸钙用于涉及钙和磷代谢的研究。

作用机制

甘油磷酸钙通过多种机制发挥作用:

牙菌斑pH缓冲: 它有助于缓冲牙菌斑的pH值,降低发生龋齿的风险。

提高钙和磷水平: 它提高牙菌斑中钙和磷的水平,促进牙釉质再矿化。

直接与牙矿物质相互作用: 甘油磷酸钙直接与牙矿物质相互作用,增强其稳定性和抗酸性攻击能力.

相似化合物的比较

类似化合物

磷酸钙: 用于骨再生和作为膳食补充剂。

甘油磷酸钠: 作为无机磷酸的供体,用于医疗应用。

甘油磷酸镁: 用作镁和磷的膳食补充剂。

独特性

甘油磷酸钙的独特性在于它既是钙又是磷的来源。 它能够缓冲牙菌斑的pH值并促进牙釉质再矿化,使其在牙科应用中特别有价值 .

生物活性

Calcium glycerophosphate (CaGP) is a compound that has garnered attention for its diverse biological activities, particularly in dental health, gut integrity, and potential roles in mineral supplementation. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of CaGP, including detailed research findings, data tables, and case studies.

Overview of this compound

This compound is a calcium salt of glycerophosphoric acid. It dissociates into calcium ions and glycerophosphate upon dissolution. The compound is primarily used in dental products and as a dietary supplement due to its mineral content and buffering capacity.

1. Dental Health:

this compound has been shown to reduce dental erosion, particularly in individuals consuming acidic foods and beverages. Studies indicate that it can enhance enamel remineralization and inhibit the growth of cariogenic bacteria such as Streptococcus mutans.

2. Gut Integrity:

Research has demonstrated that CaGP preserves intestinal epithelial integrity during conditions of hypoxia and inflammation. It acts as an inhibitor of intestinal alkaline phosphatase, which may help maintain the barrier function of gut epithelial cells.

3. Mineral Supplementation:

CaGP serves as a source of calcium and phosphate, essential for bone health. Its role as a phosphate donor supports cellular energy production and metabolic processes.

Dental Biofilm Studies

A study evaluated the effects of CaGP on dual-species biofilms composed of Streptococcus mutans and Candida albicans. The biofilms were treated with varying concentrations (0.125%, 0.25%, 0.5%) of CaGP, with results summarized in Table 1.

| Treatment Concentration | Biofilm Metabolic Activity | Total Biomass Production | Bacterial Viability Reduction |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 0.125% CaGP | No significant change | No significant change | No significant change |

| 0.25% CaGP | Increased | Increased | Significant reduction |

| 0.5% CaGP | Highest | Highest | Highest reduction |

The study found that treatments with 0.25% and 0.5% CaGP significantly increased biofilm metabolic activity compared to controls (p < 0.05). Notably, the presence of fluoride did not enhance the antibacterial effect of CaGP against S. mutans but did improve overall metabolic activity when combined with higher concentrations of CaGP .

Gut Integrity Studies

Another investigation focused on the effect of CaGP on transepithelial electrical resistance (TEER) in a Caco-2 cell model under hypoxic conditions. The results are presented in Table 2.

| Treatment Concentration | TEER Preservation (%) | Mannitol Flux Increase (%) |

|---|---|---|

| Control | Decreased | Increased |

| 1 μmol/L CaGP | Significant preservation (p < 0.01) | Reduced increase |

| 10 μmol/L CaGP | Enhanced preservation | Further reduced increase |

The findings indicated that even low concentrations (1 μmol/L) of CaGP could significantly preserve TEER during hypoxic conditions, suggesting its potential role in protecting gut integrity .

Case Studies

Case Study: Dental Erosion Prevention

A clinical trial assessed the effectiveness of this compound-containing toothpaste on patients with high dietary acid exposure. Results showed a marked reduction in enamel erosion compared to a control group using fluoride-only toothpaste over six months.

Case Study: Gut Health in Celiac Disease

In patients with celiac disease, supplementation with this compound was associated with improved gut permeability markers, indicating its potential therapeutic role in managing intestinal integrity during gluten exposure .

属性

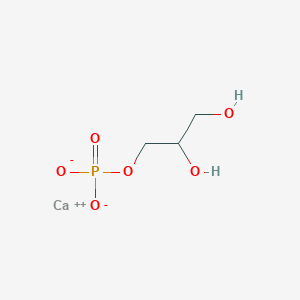

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIRHXNCFWGFJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40873179 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycerol phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium 2,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。